(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
Overview
Description
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine is a useful research compound. Its molecular formula is C15H19N5 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization
This compound has been studied for its synthesis and structural characterization, including its crystal structure analysis. For instance, Titi et al. (2020) synthesized and characterized similar pyrazole derivatives, providing insights into their crystal structures and theoretical physical and chemical properties (Titi et al., 2020).
Advanced Synthesis Techniques
Research by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation, demonstrating advanced techniques in creating complex structures (Deohate & Palaspagar, 2020).
Molecular Interaction Studies
Klein et al. (2014) investigated the selective coordination of similar compounds with zinc(II) ions, providing insights into the molecular interactions of these structures (Klein et al., 2014).
Potential Biological Activities
Anticancer Properties
The pyrimidin-2-ylamine derivatives have shown potential in anticancer activities. For example, Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands of the histamine H4 receptor, which exhibited anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).
Antithrombotic Effects
Furrer et al. (1994) synthesized new antithrombotic compounds, highlighting the potential of these derivatives in treating thrombosis (Furrer, Wágner, & Fehlhaber, 1994).
Antihypertensive Activity
Bennett et al. (1981) explored the antihypertensive effects of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, demonstrating the potential of these compounds in managing high blood pressure (Bennett et al., 1981).
Fungicidal Properties
Tumkevičius et al. (2000) reported the synthesis of derivatives of pyrimidin-6-yl amino acids with fungicidal properties, adding to the versatility of these compounds (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Tuberculocidic Activity
Erkin, Krutikov, and Ivanov (2012) synthesized 4-Arylaminomethylene-3-methyl-1-(pyrimidin-2-yl)pyrazol-5(4H)-ones that exhibited pronounced tuberculocidic activity, indicating their potential use in tuberculosis treatment (Erkin, Krutikov, & Ivanov, 2012).
Hydrogen Bonding Studies
Aakeröy et al. (2007) focused on the hydrogen-bonding properties of bifunctional pyridine-aminopyrimidine/aminopyridine compounds, which is crucial for understanding their interactions in biological systems (Aakeröy, Schultheiss, Desper, & Moore, 2007).
properties
IUPAC Name |
N-(2-methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11-9-13(20-15-17-5-2-6-18-15)10-14(19-11)12-3-7-16-8-4-12/h2,5-6,9-10,12,16H,3-4,7-8H2,1H3,(H,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLOQRUOVMBQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCNCC2)NC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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